Methyl (2-cyclopropyl-6-hydroxypyrimidin-4-yl)acetate
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Methyl (2-cyclopropyl-6-hydroxypyrimidin-4-yl)acetate serves as a precursor in the synthesis of diverse heterocyclic compounds. For example, it has been utilized in the efficient large-scale synthesis of alkyl 5-hydroxypyridin- and pyrimidin-2-yl acetates. These processes offer a high-yielding route suitable for the synthesis of these compounds, which are valuable for further chemical transformations and potential applications in pharmaceuticals (Morgentin et al., 2009).
Antiviral Activity
Compounds derived from this compound have shown promising antiviral activities. For instance, specific derivatives have demonstrated significant inhibition against a range of viruses, including herpes simplex virus and human immunodeficiency virus. This suggests potential therapeutic applications in treating viral infections (Holý et al., 2002).
Antimicrobial and Antifungal Activities
Moreover, this compound derivatives have been evaluated for their antimicrobial and antifungal properties. Synthesized compounds exhibited a range of activities against various bacterial and fungal strains, highlighting their potential as leads for developing new antimicrobial agents (Gupta et al., 2014).
Synthesis of Cyclopropyl-Substituted Heterocycles
The compound is also pivotal in the synthesis of cyclopropyl-substituted heterocycles, which are of interest due to their unique structural features and potential biological activities. Research has shown that methyl 3-cyclopropyl-3-oxopropanoate, a related compound, can be transformed into various heterocycles with cyclopropyl substituents, demonstrating the utility of this compound class in organic synthesis (Pokhodylo et al., 2010).
properties
IUPAC Name |
methyl 2-(2-cyclopropyl-6-oxo-1H-pyrimidin-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-15-9(14)5-7-4-8(13)12-10(11-7)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZJTIRYVQSTRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)NC(=N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.